(1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SP-8356,也称为(1S,5R)-4-((E)-3,4-二羟基-5-甲氧基苯乙烯基)-6,6-二甲基双环[3.1.1]庚-3-烯-2-酮,是一种新型的香茅酮衍生物。 它是一种有效的口服活性CD147(分化簇147)抑制剂,具有显著的抗动脉粥样硬化作用 。 该化合物目前处于治疗缺血性中风和动脉粥样硬化的临床前开发阶段 .
准备方法
SP-8356是通过一系列涉及香茅酮衍生物的化学反应合成的。合成路线通常包括以下步骤:
起始原料: 合成始于香茅酮,它经历一系列化学转化。
官能团修饰: 香茅酮衍生物被修饰以引入必要的官能团,如羟基和甲氧基。
最终产物形成: 最后一步涉及形成具有所需立体化学的双环结构。
这些步骤的反应条件包括使用特定的试剂和催化剂以实现所需的转化。 SP-8356的工业生产方法仍在开发中,因为该化合物目前处于临床前阶段 .
化学反应分析
SP-8356会发生各种化学反应,包括:
氧化: SP-8356可以被氧化形成各种代谢产物。常见的氧化试剂包括氧气和过氧化氢。
还原: 该化合物也可以进行还原反应,通常使用硼氢化钠等还原剂。
取代: SP-8356可以参与取代反应,其中官能团被其他基团取代。常见的取代试剂包括卤素和亲核试剂。
科学研究应用
SP-8356具有广泛的科学研究应用,包括:
化学: SP-8356被用作研究工具,以研究CD147的抑制及其对各种生化途径的影响。
生物学: 该化合物用于研究CD147在细胞过程(如自噬和凋亡)中的作用。
作用机制
SP-8356通过抑制CD147与亲环蛋白A(CypA)之间的相互作用来发挥其作用。这种抑制导致基质金属蛋白酶-9(MMP-9)活化的抑制,MMP-9参与斑块的进展和不稳定。 此外,SP-8356通过调节p53/MDM2轴促进非小细胞肺癌细胞的凋亡 。 该化合物通过调节凋亡蛋白(如Bcl-2和Bax)的表达,诱导细胞周期在G2/M期停滞,并增强凋亡 .
相似化合物的比较
SP-8356与其他香茅酮衍生物相比具有独特性,因为它对CD147的有效抑制以及显著的抗动脉粥样硬化作用。类似的化合物包括:
香茅酮: SP-8356的母体化合物,用于各种化学转化。
其他CD147抑制剂: 抑制CD147的化合物,但可能没有SP-8356相同的效力或特异性.
生物活性
The compound (1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one , commonly referred to as a derivative of a bicyclic ketone structure, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic framework with a methoxy-substituted phenyl group. Its structural formula can be summarized as follows:
- Chemical Formula : C17H19O4
- Molecular Weight : 299.34 g/mol
1. Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of hydroxyl groups in the phenolic structure is known to enhance radical scavenging activity. Studies have demonstrated that derivatives of this compound can effectively reduce oxidative stress markers in vitro.
Table 1: Antioxidant Activity Comparison
2. Anticancer Activity
The compound has shown promise in anticancer studies, particularly against breast cancer cell lines. Mechanistic studies suggest that it induces apoptosis and inhibits cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Case Study: Breast Cancer Cell Lines
In a study involving MCF7 and MDA-MB-231 breast cancer cells, treatment with the compound resulted in:
- Cell Viability Reduction : Approximately 40% at a concentration of 20 µM after 48 hours.
- Apoptosis Induction : Increased caspase-3 activity was observed, indicating enhanced apoptotic signaling.
3. Anti-inflammatory Activity
The compound's anti-inflammatory effects have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial for conditions like rheumatoid arthritis and other chronic inflammatory diseases.
Table 2: Inhibition of Cytokine Production
The biological activity of this compound is primarily mediated through:
- Radical Scavenging : The hydroxyl groups donate electrons to neutralize free radicals.
- Cell Signaling Modulation : Interaction with various receptors and enzymes involved in cell signaling pathways.
- Gene Expression Regulation : Influencing transcription factors that control the expression of genes related to inflammation and apoptosis.
属性
IUPAC Name |
(1S,5R)-4-[(E)-2-(3,4-dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-18(2)12-9-13(18)14(19)8-11(12)5-4-10-6-15(20)17(21)16(7-10)22-3/h4-8,12-13,20-21H,9H2,1-3H3/b5-4+/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCSXIQQWJYZHT-QITAHTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=O)C=C2C=CC3=CC(=C(C(=C3)OC)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@@H]1C(=O)C=C2/C=C/C3=CC(=C(C(=C3)OC)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。